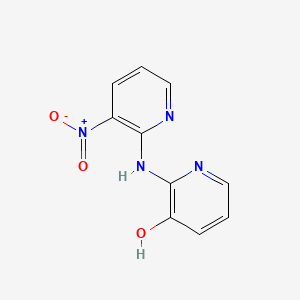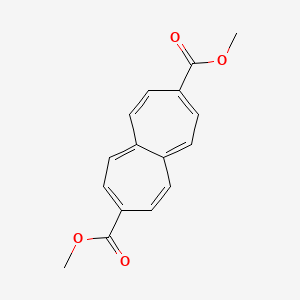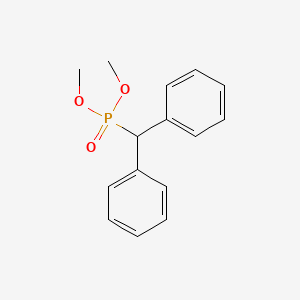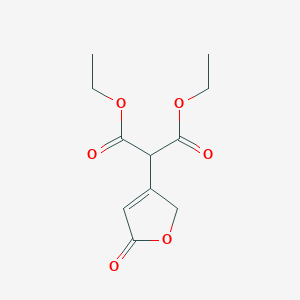
Propanedioic acid, (2,5-dihydro-5-oxo-3-furanyl)-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanedioic acid, (2,5-dihydro-5-oxo-3-furanyl)-, diethyl ester is a chemical compound with the molecular formula C11H14O6 . It is known for its unique structure, which includes a furan ring and ester functional groups. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of propanedioic acid, (2,5-dihydro-5-oxo-3-furanyl)-, diethyl ester typically involves esterification reactions. One common method involves the reaction of diethyl malonate with a furan derivative under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid, which facilitates the formation of the ester bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Propanedioic acid, (2,5-dihydro-5-oxo-3-furanyl)-, diethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Propanedioic acid, (2,5-dihydro-5-oxo-3-furanyl)-, diethyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.
Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of propanedioic acid, (2,5-dihydro-5-oxo-3-furanyl)-, diethyl ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The furan ring may also play a role in its biological activity by interacting with specific binding sites.
Comparison with Similar Compounds
Propanedioic acid, (2,5-dihydro-5-oxo-3-furanyl)-, diethyl ester can be compared with other similar compounds, such as:
Diethyl malonate: A simpler ester with similar reactivity but lacking the furan ring.
Furfuryl alcohol: Contains a furan ring but lacks the ester functional groups.
Ethyl acetoacetate: Another ester with different reactivity and applications.
The uniqueness of this compound lies in its combination of the furan ring and ester groups, which confer distinct chemical properties and reactivity .
Properties
CAS No. |
57061-28-6 |
|---|---|
Molecular Formula |
C11H14O6 |
Molecular Weight |
242.22 g/mol |
IUPAC Name |
diethyl 2-(5-oxo-2H-furan-3-yl)propanedioate |
InChI |
InChI=1S/C11H14O6/c1-3-15-10(13)9(11(14)16-4-2)7-5-8(12)17-6-7/h5,9H,3-4,6H2,1-2H3 |
InChI Key |
GEIKUZVPUOTBCC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC(=O)OC1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4-(Ethylamino)-6-[(propan-2-yl)amino]-1,3,5-triazin-2-yl}cyanamide](/img/structure/B14632665.png)
![2-(8-chloro-11-oxo-6H-benzo[c][1]benzoxepin-3-yl)propanoic acid](/img/structure/B14632676.png)
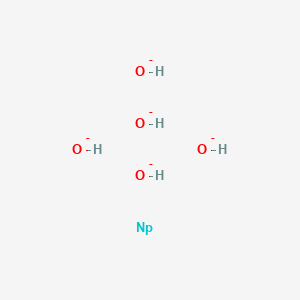
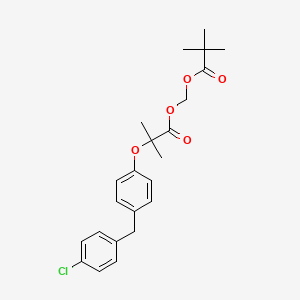


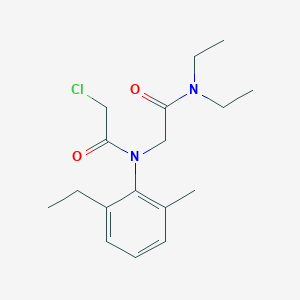

![[(tert-Butylperoxy)(ethoxy)methyl]benzene](/img/structure/B14632706.png)
![3-[2-(1,3-Dioxolan-2-yl)pyridin-4-yl]aniline](/img/structure/B14632721.png)
